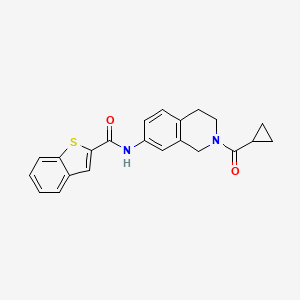

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide

Description

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide is a structurally complex molecule featuring a tetrahydroisoquinoline core fused with a cyclopropanecarbonyl group and a benzothiophene carboxamide moiety. The compound’s synthesis likely involves multi-step organic reactions, including cyclopropanation and amide coupling, akin to methods described for analogous compounds .

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O2S/c25-21(20-12-16-3-1-2-4-19(16)27-20)23-18-8-7-14-9-10-24(13-17(14)11-18)22(26)15-5-6-15/h1-4,7-8,11-12,15H,5-6,9-10,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEVRPTYLHUULO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5S4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of the benzo[b]thiophene ring and the coupling of the tetrahydroisoquinoline moiety. One common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the cyclopropanecarbonyl moiety can be reduced to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. As a STING agonist, the compound binds to the STING protein in the endoplasmic reticulum membrane, triggering the IRF and NF-κB pathways . This leads to the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares functional similarities with N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide (), which also contains a cyclopropane-carboxamide backbone. Key differences include:

- Tetrahydroisoquinoline vs. Phenyl Substituents: The target compound’s tetrahydroisoquinoline ring introduces nitrogen-based basicity and conformational rigidity, contrasting with the simpler phenyl group in ’s analogue.

- Benzothiophene vs.

Physicochemical and Pharmacological Implications

While pharmacological data for the target compound are absent, structural comparisons allow inferences:

- Target Selectivity: The tetrahydroisoquinoline core may confer selectivity for amine-binding targets (e.g., GPCRs), whereas the phenylcyclopropane in ’s compound might favor lipid-associated enzymes.

Research Findings and Methodological Insights

- Crystallography : The SHELX suite () remains pivotal for refining small-molecule structures, particularly for resolving cyclopropane ring distortions and amide bond conformations. ORTEP-3 () aids in visualizing steric clashes inherent to benzothiophene systems .

- Synthetic Challenges: The target compound’s benzothiophene may necessitate tailored catalysts or protecting groups to mitigate side reactions during cyclopropanation, unlike the methoxyphenoxy analogue’s straightforward synthesis .

- Biological Relevance : While benzathine benzylpenicillin () exemplifies cyclopropane-containing therapeutics, the target compound’s hybrid structure could bridge antibiotic and CNS drug design, pending further study .

Biological Activity

N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 362.48 g/mol. The compound features a complex structure that includes a tetrahydroisoquinoline moiety and a benzothiophene ring, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₂O₃S |

| Molecular Weight | 362.48 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

| LogP | Not available |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines.

The proposed mechanism for the anticancer activity includes:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

- Induction of Apoptosis : Studies indicate that these compounds can activate apoptotic pathways through caspase activation, which is crucial for programmed cell death .

Efficacy Against Cancer Cell Lines

A comparative analysis of several compounds with similar structures has shown that they possess potent antiproliferative activities across multiple cancer types. The following table summarizes the growth inhibition (GI50) values against selected cancer cell lines.

Table 2: Antiproliferative Activity

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | A549 (Lung) | 0.28 |

| Compound A | MDA-MB-231 (Breast) | 0.22 |

| Compound B | PC-3 (Prostate) | 0.36 |

| Compound C | HCC-2998 (Colon) | 0.69 |

Note: GI50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

- In Vitro Studies : In vitro testing on various human cancer cell lines demonstrated that this compound exhibited submicromolar GI50 values in several cases, indicating its potential as a therapeutic agent.

- In Vivo Efficacy : Animal models have shown promising results where treatment with similar compounds led to significant tumor reduction compared to control groups . The mechanism was attributed to both direct cytotoxic effects on tumor cells and indirect effects through modulation of the tumor microenvironment.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzothiophene-2-carboxamide with high purity?

- Methodology :

- Step 1 : Optimize reaction conditions (e.g., solvent, temperature) based on analogous tetrahydroisoquinoline carboxamide syntheses. For example, refluxing in acetonitrile with equimolar acyl chloride and amine precursors is effective for similar carboxamides .

- Step 2 : Purify via silica gel chromatography (hexanes/EtOAc gradient) to isolate diastereomers, as demonstrated for structurally related compounds (e.g., 78% yield with dr 23:1) .

- Step 3 : Confirm purity using TLC (Rf ~0.19 in hexanes/EtOAc 5:1) and analytical HPLC .

Q. How is the molecular structure of this compound validated experimentally?

- Methodology :

- X-ray crystallography : Refine data using SHELXL for small-molecule structures, focusing on bond lengths (e.g., C–S distances in benzothiophene) and dihedral angles (e.g., cyclopropane vs. tetrahydroisoquinoline planes). Compare to homologous systems like N-(2-nitrophenyl)thiophene-2-carboxamide, where dihedral angles between aromatic rings are <15° .

- Spectroscopy : Use -NMR to confirm substituent integration (e.g., cyclopropane CH groups at δ ~1.30 ppm) and IR for carbonyl stretches (~1700 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in diastereomer ratios observed during synthesis?

- Methodology :

- Hypothesis testing : Vary equivalents of nucleophilic agents (e.g., 4-methoxyphenol) to assess steric/electronic effects on diastereoselectivity, as seen in cyclopropane carboxamide syntheses .

- Analytical refinement : Employ high-resolution mass spectrometry (HRMS) and -NMR to distinguish diastereomers, referencing the S(6) ring motif analysis in similar carboxamides .

Q. What strategies are recommended for evaluating the compound’s pharmacological activity in vitro?

- Methodology :

- Assay design : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using MIC assays, as done for thiophene carboxanilides .

- Structure-activity relationship (SAR) : Modify the benzothiophene moiety (e.g., introduce methoxy groups) and compare bioactivity to derivatives like VM-7, which showed potency at 10 μM in anti-inflammatory models .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use crystallographic data (e.g., dihedral angles from SHELXL refinements) to model binding to enzymes like cyclooxygenase-2. Align with pharmacophore features of VM-7, where biphenyl groups enhance target affinity .

- QSAR analysis : Correlate electronic parameters (Hammett σ values) of substituents with bioactivity, leveraging IR and NMR data for descriptor calculations .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental yields?

- Methodology :

- Root-cause analysis : Identify side reactions (e.g., hydrolysis of cyclopropanecarbonyl groups) via LC-MS. For example, unreacted 2-thiophenecarbonyl chloride in similar syntheses led to reduced yields .

- Process optimization : Adjust reaction time/temperature gradients, as demonstrated in controlled syntheses of polycationic dye-fixatives .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.